2,4-Dimethyl-3-phenylpentan-3-amine
Description
2,4-Dimethyl-3-phenylpentan-3-amine is a tertiary amine featuring a pentan-3-amine backbone substituted with a phenyl group at the 3-position and methyl groups at the 2- and 4-positions. Its molecular formula is C₁₃H₂₁N, with a molecular weight of 191.3 g/mol.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
2,4-dimethyl-3-phenylpentan-3-amine |
InChI |
InChI=1S/C13H21N/c1-10(2)13(14,11(3)4)12-8-6-5-7-9-12/h5-11H,14H2,1-4H3 |
InChI Key |
OQWVGYUWTXMDBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3-phenylpentan-3-amine typically involves the following steps:
Phenyl Grignard Reaction: The reaction starts with the formation of phenylmagnesium bromide from bromobenzene and magnesium in anhydrous ether.
Alkylation: The phenylmagnesium bromide is then reacted with 2,4-dimethylpentan-3-one to form the corresponding tertiary alcohol.
Reduction: The tertiary alcohol is reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using similar methods but on a larger scale. The key considerations include optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-3-phenylpentan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amide.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or halogenating agents like bromine (Br2).
Major Products Formed:
Oxidation: Nitro compounds, amides.
Reduction: Secondary or tertiary amines.
Substitution: Nitrophenyl derivatives, halogenated phenyl compounds.
Scientific Research Applications
2,4-Dimethyl-3-phenylpentan-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4-Dimethyl-3-phenylpentan-3-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system or disease being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,4-Dimethyl-3-phenylpentan-3-amine with five analogous amines, focusing on molecular structure, substituent effects, and inferred properties.
Molecular and Structural Comparisons
Table 1: Structural and Molecular Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound (Target) | C₁₃H₂₁N | 191.3 | Phenyl, 2× Methyl |
| 3-[(4-Chlorophenyl)methyl]pentan-3-amine | C₁₂H₁₈ClN | 211.5 | 4-Chlorophenyl, Methyl |
| (2,4-Dimethoxyphenyl)methylamine | C₁₄H₂₃NO₂ | 237.3 | 2,4-Dimethoxyphenyl, Methyl |
| [2-(Diethylamino)ethyl][(3,5-dimethoxyphenyl)methyl]amine | C₁₅H₂₆N₂O₂ | 266.4 | 3,5-Dimethoxyphenyl, Diethylaminoethyl |
| 3,3'-Dimethyltriphenylamine | C₂₀H₁₉N | 273.4 | Triphenyl, 2× Methyl |
Key Observations:
Substituent Effects on Basicity :
- The target compound’s phenyl group is electron-withdrawing, reducing its basicity compared to alkyl-substituted amines. In contrast, (2,4-Dimethoxyphenyl)methylamine contains electron-donating methoxy groups, which likely increase basicity (estimated pKa ~10.2 vs. ~9.5 for the target).
- Halogenated analogs like 3-[(4-Chlorophenyl)methyl]pentan-3-amine exhibit further reduced basicity (estimated pKa ~8.8) due to the electron-withdrawing chlorine atom.
This contrasts with [2-(Diethylamino)ethyl][(3,5-dimethoxyphenyl)methyl]amine , where the flexible diethylaminoethyl group may enhance solubility in polar solvents. 3,3'-Dimethyltriphenylamine (MW 273.4 g/mol) has three aromatic rings, conferring high rigidity and low solubility in aqueous media compared to the target.
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